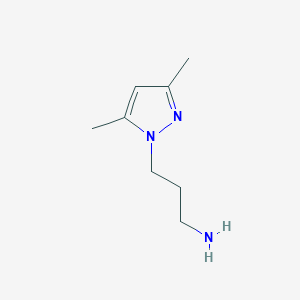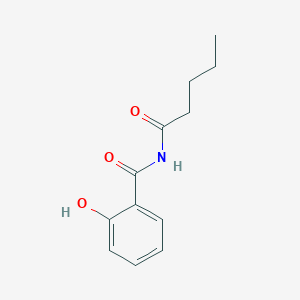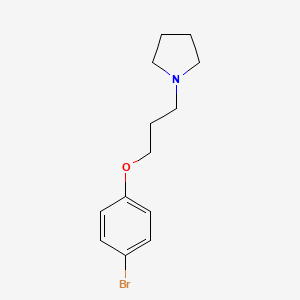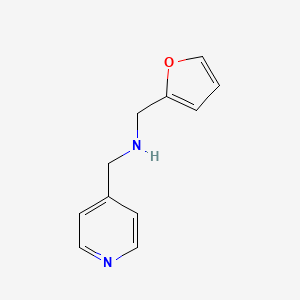
2-Furfurylpyridin-4-ylmethylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is a compound that has been the subject of various studies due to its potential applications in different fields such as food chemistry, organic synthesis, and pharmaceuticals. The compound and its derivatives exhibit a range of organoleptic properties and have been detected in various foods, indicating their relevance in flavor chemistry . Additionally, the compound's structure allows for diverse chemical reactions, making it a valuable target for synthetic organic chemistry .
Synthesis Analysis
The synthesis of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives has been approached through different methods. One study demonstrated the formation of furfuryl-amine from ribose and its subsequent reaction to form furfuryl-pyrrole derivatives . Another study presented a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes to produce fully substituted furans . A palladium-catalyzed aerobic oxidative dicarbonation reaction has been used to synthesize highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides . Additionally, oxidative cyclization of N-furan-2-ylmethyl-β-enaminones has been employed to create spiro-lactams and polysubstituted pyrroles .
Molecular Structure Analysis
The molecular structure of furan-2-ylmethyl-pyridin-4-ylmethyl-amine and its derivatives has been characterized using various techniques. NMR spectroscopy confirmed the successful synthesis of dicarboxamide derivatives based on furan scaffolds . Crystallographic studies have provided insights into the supramolecular features of these compounds . The UV-vis absorption spectra of some 2-pyridones indicated their potential utility for shortwave radiation filtration .
Chemical Reactions Analysis
The chemical reactivity of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives has been explored in several studies. For instance, the heterocyclization of pyridine-N-oxide derivatives has been used to synthesize 2,3-substituted furo[2,3-b]pyridines . Electrophilic substitution reactions have been performed on imidazo[4,5-b]pyridine derivatives, showing different reactivity patterns for the furan and pyridine rings . Catalytic transformations of furan amines into pyrrole and pyrrolidine homologs have also been reported . A metal-free three-component domino reaction has been developed to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromaticity and reactivity. The derivatives exhibit a range of organoleptic properties, which are significant in the context of food chemistry . The electronic properties of these compounds, as indicated by their UV-vis absorption spectra, suggest applications in materials science, such as radiation filtration . The stability of the furan moiety under basic conditions and its reactivity with hydrazine to form new scaffolds have been documented .
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“2-Furfurylpyridin-4-ylmethylamin” hat die CAS-Nummer: 436086-98-5 und ein Molekulargewicht von 188,23 . Seine lineare Formel lautet C11H12N2O .
Synthese von Epoxidharzen
Eine der wichtigsten Anwendungen von Furanderivaten, einschließlich „this compound”, ist die Synthese von Epoxidharzen . Diese Harze werden in der Industrie für eine Vielzahl von Anwendungen eingesetzt. Die Furanderivate werden aus natürlichen Zellulose- und Hemizellulose-Rohstoffen gewonnen .
Antibakterielle Aktivität
Furanderivate wurden auf ihr Potenzial untersucht, effiziente und weniger schädliche antimikrobielle Arzneimittelsysteme der nächsten Generation zu schaffen . Der Furan-Molekülteil dient als nützliches Gerüst bei der Entwicklung und Synthese neuer Verbindungen .
Energie- und Lösungsmittelanwendungen
Furfurol, ein monofunktionelles Furanderivat, war an verschiedenen Anwendungen im Zusammenhang mit Energie (neue Brennstoffe) und ursprünglichen Lösungsmitteln beteiligt .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIAFIXOKLHFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436086-98-5 |
Source


|
| Record name | N-(2-Furanylmethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)



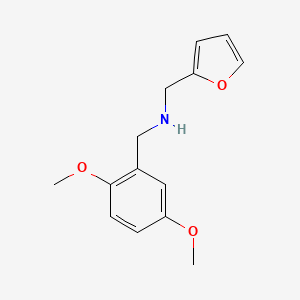
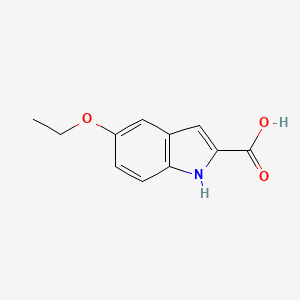
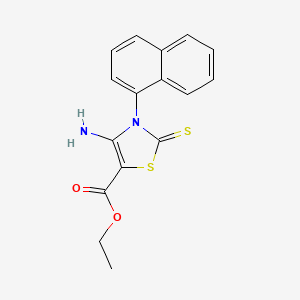
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)
